4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid
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Overview
Description
4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a pyrrolo[2,3-d]pyrimidine core, a pyrazole ring, and a piperazine moiety. It is primarily studied for its potential therapeutic applications, particularly as an inhibitor of specific protein kinases involved in cancer and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid involves multiple steps, each requiring precise reaction conditions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is often introduced through a condensation reaction involving hydrazine derivatives and diketones.
Attachment of the Piperazine Moiety: This step involves nucleophilic substitution reactions where the piperazine ring is attached to the intermediate compound.
Final Assembly: The final step involves coupling the assembled intermediate with butanoic acid derivatives under peptide coupling conditions, often using reagents like diethylphosphorocyanidate (DEPC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for treating cancer, due to its ability to inhibit protein kinases involved in cell proliferation and survival.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid involves its interaction with specific protein kinases. It acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways involved in cell growth and survival, leading to reduced proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide
Uniqueness
4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid is unique due to its specific combination of structural features, which confer high selectivity and potency as a kinase inhibitor. Its ability to target multiple kinases involved in cancer progression makes it a valuable compound for therapeutic development.
Properties
Molecular Formula |
C25H27N9O4 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid |
InChI |
InChI=1S/C25H27N9O4/c35-20(5-6-21(36)37)34-11-9-33(10-12-34)14-16-1-3-17(4-2-16)30-25(38)22-19(13-29-32-22)31-24-18-7-8-26-23(18)27-15-28-24/h1-4,7-8,13,15H,5-6,9-12,14H2,(H,29,32)(H,30,38)(H,36,37)(H2,26,27,28,31) |
InChI Key |
ZTHIKLOVVTZDHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5)C(=O)CCC(=O)O |
Origin of Product |
United States |
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